molecular formula C7H8BrNO2 B1290305 (5-Bromo-2-methoxypyridin-3-yl)methanol CAS No. 351410-47-4

(5-Bromo-2-methoxypyridin-3-yl)methanol

Cat. No. B1290305
CAS RN: 351410-47-4
M. Wt: 218.05 g/mol
InChI Key: PQCNLQJWEVAXSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methoxypyridin-3-yl)methanol” can be represented by the SMILES string COc1cc(Br)cnc1CO . This indicates that the molecule contains a bromine atom (Br) and a methoxy group (OCH3) attached to a pyridine ring, along with a hydroxyl group (OH) attached to the carbon adjacent to the pyridine ring .


Physical And Chemical Properties Analysis

“(5-Bromo-2-methoxypyridin-3-yl)methanol” is a solid at room temperature . Its empirical formula is C7H8BrNO2, and it has a molecular weight of 218.05 .

Scientific Research Applications

Organic Synthesis

(5-Bromo-2-methoxypyridin-3-yl)methanol: is a versatile building block in organic synthesis. It can be used to construct complex molecules through various chemical reactions, including Suzuki cross-coupling . This reaction is pivotal for creating biaryl structures, which are common in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives have been studied for their anti-thrombolytic activities, which could lead to new treatments for blood clot-related disorders .

Liquid Crystal Technology

The pyridine derivatives synthesized from this compound can act as chiral dopants for liquid crystals . These materials are essential for the display technology used in TVs, monitors, and smartphones.

Biological Activity Studies

Researchers utilize (5-Bromo-2-methoxypyridin-3-yl)methanol to synthesize compounds that are then tested for various biological activities. For instance, its derivatives have shown promise in biofilm inhibition studies, which is crucial for combating persistent bacterial infections .

Material Science

In material science, the compound’s derivatives can be incorporated into organic electronics , such as organic light-emitting diodes (OLEDs) or organic solar cells . Their ability to form π-conjugated systems makes them suitable for these applications.

Molecular Recognition

The specific interactions between the derivatives of (5-Bromo-2-methoxypyridin-3-yl)methanol and certain molecules can be exploited in the design of sensors or targeted drug delivery systems . This application is particularly relevant in the development of precision medicine.

Neuroprotective Research

Derivatives of this compound have been used in neuroprotective research. For example, studies have investigated the protective effects of related compounds against neurotoxicity in conditions such as methamphetamine-induced cognitive impairment .

Chiroptical Methods in Structural Analysis

The increasing applicability of chiroptical methods in structural analysis has been facilitated by the development of methodology for ab initio predictions of chiroptical properties. Compounds derived from (5-Bromo-2-methoxypyridin-3-yl)methanol can be used in this context to understand molecular structures better .

Safety and Hazards

“(5-Bromo-2-methoxypyridin-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection .

properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNLQJWEVAXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627554
Record name (5-Bromo-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxypyridin-3-yl)methanol

CAS RN

351410-47-4
Record name (5-Bromo-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-methoxypyridin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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